2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid
Overview
Description
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid is a heterocyclic compound with a fascinating structure. It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine moiety. The molecular formula for this compound is C13H11N3O5S . Quinoline derivatives have gained significant attention due to their versatile applications in industrial and medicinal chemistry .
Synthesis Analysis
Several synthesis protocols exist for constructing the quinoline scaffold. Classical methods such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been widely used. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .
One specific approach involves using enaminone as a replacement for 1,3-dicarbinols, leading to improved yields and practicality in the synthesis of quinoline-4-carboxylic acid .
Molecular Structure Analysis
The compound’s structure consists of a quinoline core with a carboxylic acid group at the 4-position. The presence of the sulfooxyethylhydrazinylidene moiety adds complexity and potential reactivity. The E-isomer configuration indicates a specific geometric arrangement around the double bond .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation. Further investigations are needed to explore its reactivity with various nucleophiles and electrophiles .
Mechanism of Action
The precise mechanism of action for 2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid remains an area of research. Its potential biological activities, including interactions with enzymes or receptors, require further exploration. Investigating its impact on cellular pathways and potential therapeutic targets will shed light on its mechanism .
Properties
IUPAC Name |
2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c17-13(18)11-7-9(16-12-4-2-1-3-10(11)12)8-15-14-5-6-22-23(19,20)21/h1-4,7-8,14H,5-6H2,(H,17,18)(H,19,20,21)/b15-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZIFHOALXODQW-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=NNCCOS(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=N/NCCOS(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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